4-(tert-Butoxy)benzenesulfonohydrazide
Description
Significance of Sulfonohydrazide Scaffolds in Modern Organic Chemistry
The sulfonohydrazide scaffold is a versatile building block in modern organic chemistry due to its multifaceted reactivity. These compounds serve as precursors to a variety of important functional groups and molecular frameworks. For instance, they are widely used in the synthesis of heterocycles, which are core structures in many pharmaceuticals and agrochemicals. The nitrogen and sulfur atoms within the sulfonohydrazide moiety provide nucleophilic and electrophilic centers, enabling a diverse range of chemical reactions.
Furthermore, arylsulfonohydrazides are recognized as valuable reagents in cross-coupling reactions and as sources of sulfonyl radicals, which are key intermediates in the formation of carbon-sulfur bonds. The ability to introduce the sulfonyl group is of particular interest in medicinal chemistry, as this functional group is a common feature in a multitude of therapeutic agents. The term "privileged scaffolds" is sometimes used to describe molecular frameworks like sulfonamides that are frequently found in biologically active compounds. nih.govnih.gov
Historical Context and Evolution of Synthetic Strategies for Sulfonohydrazides
The synthesis of arylsulfonohydrazides has a long history, with early methods dating back to the late 19th and early 20th centuries. The most traditional and still widely used method involves the reaction of an arylsulfonyl chloride with hydrazine (B178648) hydrate (B1144303). chemicalbook.comgoogle.com This straightforward nucleophilic substitution reaction is generally efficient and applicable to a wide range of substituted arylsulfonyl chlorides.
Over the years, synthetic strategies have evolved to improve yields, reduce reaction times, and enhance the substrate scope. These advancements include the use of different bases to scavenge the hydrochloric acid byproduct, optimization of reaction temperatures, and the development of one-pot procedures starting from sulfonic acids. For example, a common approach involves preparing the arylsulfonyl chloride from the corresponding sulfonic acid using a chlorinating agent like thionyl chloride or phosphorus pentachloride, followed by an in-situ reaction with hydrazine. google.comorgsyn.org Modifications to the reaction conditions, such as performing the hydrazinolysis at low temperatures, can be crucial for preventing side reactions and degradation of the desired product. rsc.org
Overview of the 4-(tert-Butoxy)benzenesulfonohydrazide System in Chemical Research
As previously noted, there is a significant lack of specific research and data available for this compound. To provide context on a closely related and well-documented compound, we can look at the research surrounding 4-tert-Butylbenzenesulfonohydrazide (B2621791) . This analog is synthesized from 4-tert-butylbenzenesulfonyl chloride and hydrazine. sigmaaldrich.com The precursor, 4-tert-butylbenzenesulfonyl chloride, is a commercially available solid. sigmaaldrich.combldpharm.com It is typically prepared by the chlorination of 4-tert-butylbenzenesulfonic acid, which in turn can be synthesized by the sulfonation of tert-butylbenzene (B1681246). google.comprepchem.com
Derivatives of 4-tert-butylbenzenesulfonohydrazide have been investigated for their biological activities. For instance, related benzohydrazide (B10538) structures containing a tert-butylphenyl group have been synthesized and evaluated for activities such as urease inhibition. nih.gov While this does not directly describe the sulfonohydrazide , it highlights the general interest in compounds containing the 4-tert-butylphenyl scaffold in medicinal chemistry. The exploration of this compound would likely follow similar research avenues, investigating its potential as a synthon in organic reactions and as a scaffold for biologically active molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O3S |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]benzenesulfonohydrazide |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-8-4-6-9(7-5-8)16(13,14)12-11/h4-7,12H,11H2,1-3H3 |
InChI Key |
IPWSSEZCCIWIIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)S(=O)(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Tert Butoxy Benzenesulfonohydrazide and Analogous Arylsulfonohydrazides
Conventional Synthetic Routes to Arylsulfonohydrazides
Traditional methods for synthesizing arylsulfonohydrazides have long been established, primarily relying on the reaction of activated sulfonyl groups with hydrazine-based nucleophiles.
Reaction of Sulfonyl Chlorides with Hydrazine (B178648) Derivatives
The most conventional and widely employed method for preparing arylsulfonohydrazides is the reaction of an arylsulfonyl chloride with a hydrazine derivative, typically hydrazine hydrate (B1144303). This reaction is a direct and efficient approach to forming the sulfonohydrazide linkage. The general procedure involves combining the sulfonyl chloride with at least two molar equivalents of hydrazine hydrate in a suitable solvent. wikipedia.org The excess hydrazine acts as both the nucleophile and a scavenger for the hydrochloric acid byproduct.
Common solvents for this transformation include tetrahydrofuran (B95107) (THF), ethanol, dioxane, and ether, with the reaction typically conducted at temperatures ranging from 0 °C to 25 °C. wikipedia.org The reaction of arylsulfonyl chlorides with an excess of hydrazine is effective for producing monoarylsulfonyl hydrazides. capes.gov.br
The requisite arylsulfonyl chloride precursors are themselves synthesized through various established methods. A common industrial route involves the two-step, one-pot reaction of an arene with chlorosulfuric acid. wikipedia.org Alternatively, they can be prepared from anilines via the Sandmeyer reaction, where a diazonium salt is reacted with sulfur dioxide in the presence of a copper catalyst. durham.ac.ukacs.org
| Starting Material (Arylsulfonyl Chloride) | Reagent | Product (Arylsulfonohydrazide) | Typical Solvents | Ref. |
| Benzenesulfonyl chloride | Hydrazine Hydrate | Benzenesulfonohydrazide (B1205821) | THF, Ethanol | wikipedia.org |
| p-Toluenesulfonyl chloride | Hydrazine Hydrate | p-Toluenesulfonohydrazide | Dioxane, Ether | wikipedia.org |
| 4-(tert-Butyl)benzenesulfonyl chloride | Hydrazine Hydrate | 4-(tert-Butyl)benzenesulfonohydrazide | THF, Methanol | capes.gov.br |
| Naphthalenesulfonyl chloride | Hydrazine Hydrate | Naphthalenesulfonohydrazide | Ethanol | researchgate.net |
Acylation of Hydrazine and Related Approaches
The synthesis of sulfonohydrazides can be viewed as a specific type of acylation reaction, more accurately termed a "sulfonylation," where the acyl group is replaced by a sulfonyl group. This general concept of acylating hydrazine is fundamental to forming hydrazides. In a parallel process for synthesizing benzohydrazides, a carboxylic acid is first converted to its methyl ester, which is then reacted with hydrazine hydrate. nih.gov This highlights the general reactivity of hydrazine as a potent nucleophile toward activated carbonyl or sulfonyl centers.
For the synthesis of sulfonohydrazides, the sulfonylation of hydrazine with a sulfonyl chloride is the most direct application of this principle. whiterose.ac.uk Variations of this approach may involve using protected forms of hydrazine, such as tert-butyl carbazate, followed by a deprotection step to yield the final sulfonohydrazide. capes.gov.br While effective, these multi-step approaches are less direct than the straightforward reaction with hydrazine hydrate. The core chemical transformation remains the nucleophilic attack of the hydrazine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the stable S-N bond. nih.gov
Modern and Sustainable Synthetic Protocols for Sulfonohydrazides
Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally friendly methods. These modern protocols aim to reduce waste, avoid harsh reagents, and simplify reaction procedures.
Transition-Metal-Free Oxidative Coupling Reactions for Sulfonohydrazide Synthesis
While arylsulfonohydrazides are frequently employed as sulfonyl sources in various transition-metal-free oxidative coupling reactions, the literature describing the synthesis of sulfonohydrazides via this method is less common. nih.gov Instead, these compounds are more often used as stable precursors to generate sulfonyl radicals under oxidative conditions for constructing C-S, S-N, and S-S bonds. nih.govrsc.org
For instance, a prominent application involves the iodine-catalyzed oxidative coupling of pre-formed sulfonyl hydrazides with amines to produce sulfonamides, demonstrating the utility of sulfonohydrazides as synthons in metal-free transformations. researchgate.net Similarly, sulfonohydrazides can be coupled with other nucleophiles under oxidative conditions using hypervalent iodine reagents to form products like thiosulfonates. whiterose.ac.uk These reactions underscore the trend towards developing sustainable, metal-free methodologies, although they primarily focus on the derivatization rather than the initial synthesis of the sulfonohydrazide core structure.
One-Pot Synthetic Strategies for Sulfonyl Hydrazide Derivatives
One-pot syntheses have gained significant traction as they enhance efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. Several one-pot strategies have been developed for the synthesis of sulfonyl hydrazide derivatives, where the sulfonohydrazide is generated in situ and immediately used in a subsequent reaction.
A notable example is the facile, eco-friendly, one-pot synthesis of sulfonylhydrazones. durham.ac.uk In this procedure, an arylsulfonyl chloride is first reacted with hydrazine hydrate in water to form the corresponding arylsulfonohydrazide intermediate. Without isolation, a vinyl azide (B81097) is added to the reaction mixture, which then reacts with the in situ-generated sulfonohydrazide to yield the final sulfonylhydrazone product. This method is praised for its operational simplicity and use of water as a green solvent. durham.ac.uk The reaction demonstrates good tolerance for various functional groups on both the sulfonyl chloride and the vinyl azide. durham.ac.uk
| Sulfonyl Chloride | Vinyl Azide | Product (Sulfonylhydrazone) | Yield | Ref. |
| 4-Methylbenzenesulfonyl chloride | α-Phenylvinyl azide | (E)-N'-(1-phenylethylidene)-4-methylbenzenesulfonohydrazide | Good | durham.ac.uk |
| Benzenesulfonyl chloride | α-Phenylvinyl azide | (E)-N'-(1-phenylethylidene)benzenesulfonohydrazide | Good | durham.ac.uk |
| 4-Methoxybenzenesulfonyl chloride | α-(p-Tolyl)vinyl azide | (E)-4-methoxy-N'-(1-(p-tolyl)ethylidene)benzenesulfonohydrazide | Moderate | durham.ac.uk |
| 4-Chlorobenzenesulfonyl chloride | α-Phenylvinyl azide | (E)-4-chloro-N'-(1-phenylethylidene)benzenesulfonohydrazide | Moderate | durham.ac.uk |
Other one-pot reactions include the copper-catalyzed synthesis of N-sulfonyl amidines from a sulfonyl hydrazine, a terminal alkyne, and a sulfonyl azide. rsc.orgnoelresearchgroup.com These strategies highlight the utility of generating the reactive sulfonohydrazide intermediate in the same pot to streamline the synthesis of more complex molecules.
Green Chemistry Approaches in Sulfonohydrazide Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of sulfonohydrazides and their derivatives. beilstein-journals.org A primary focus has been the replacement of volatile and toxic organic solvents with environmentally benign alternatives.
Water is considered an ideal green solvent due to its low cost, non-toxicity, and non-flammability. durham.ac.uk The development of a one-pot synthesis of sulfonylhydrazones from sulfonyl chlorides and hydrazine hydrate in water is a significant advancement in this area. durham.ac.uk This approach not only simplifies the procedure but also aligns with the goals of sustainable chemistry. Furthermore, the catalyst-free sulfonylation of activated alkenes using reagents like 4-(trifluoromethyl)benzenesulfonohydrazide in water further showcases the move towards aqueous reaction media.
Other green chemistry techniques applicable to these syntheses include microwave-assisted reactions, which can dramatically reduce reaction times and energy consumption, and the development of protocols that avoid corrosive reagents and tedious workup procedures. researchgate.net The synthesis of sulfonamides, a closely related class of compounds, has also been achieved using an environmentally benign method in water with dynamic pH control, omitting the need for organic bases and simplifying product isolation to mere filtration. These approaches collectively contribute to a more sustainable and responsible production of valuable chemical intermediates.
Specific Synthetic Considerations for 4-(tert-Butoxy)benzenesulfonohydrazide
The synthesis of this compound involves a two-step process: the preparation of the precursor 4-(tert-butoxy)benzenesulfonyl chloride, followed by its reaction with hydrazine hydrate.
A plausible route to 4-(tert-butoxy)benzenesulfonyl chloride begins with tert-butyl phenyl ether. This starting material can be synthesized through methods such as the acid-catalyzed condensation of isobutylene (B52900) and phenol (B47542) or the reaction of phenylmagnesium bromide with tert-butyl perbenzoate. chemicalbook.com Once obtained, the tert-butyl phenyl ether undergoes electrophilic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group. This reaction is typically carried out at low temperatures to control selectivity and minimize side reactions. The tert-butoxy (B1229062) group directs the incoming chlorosulfonyl group primarily to the para position due to steric hindrance and its electron-donating nature.
The resulting 4-(tert-butoxy)benzenesulfonyl chloride is then reacted with hydrazine hydrate to yield the final product, this compound. This reaction is generally performed in a suitable solvent like tetrahydrofuran (THF) or an alcohol at a reduced temperature, such as -8°C, to control the exothermicity of the reaction. chemicalbook.com An excess of hydrazine hydrate is often used to act as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction. chemicalbook.com The product can then be isolated through extraction and purified by column chromatography. chemicalbook.com
For analogous arylsulfonohydrazides, the reaction conditions are similar. For instance, benzenesulfonyl chloride reacts with hydrazine hydrate in THF at -8°C for 30 minutes to produce benzenesulfonyl hydrazide in high yield. chemicalbook.com The general procedure involves the slow addition of the sulfonyl chloride to a solution of hydrazine hydrate in a suitable solvent. chemicalbook.com
Below are interactive data tables summarizing the synthesis of a related compound, benzenesulfonyl hydrazide, and the precursor, 4-tert-butylbenzenesulfonyl chloride, which provide insight into the typical reaction parameters that would be adapted for this compound.
Table 1: Synthesis of Benzenesulfonyl Hydrazide chemicalbook.com
| Parameter | Value |
| Reactant 1 | Benzenesulfonyl chloride |
| Reactant 2 | Hydrazine hydrate (80%) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -8 °C |
| Reaction Time | 30 minutes |
| Yield | 90% |
Table 2: Synthesis of 4-tert-Butylbenzenesulfonyl Chloride nih.govgoogle.com
| Parameter | Value |
| Starting Material | 4-tert-Butylbenzenesulfonic acid |
| Chlorinating Agent | Thionyl chloride |
| Solvent | N,N-dimethylformamide (catalyst) |
| Temperature | 70 °C |
| Reaction Time | 2 hours |
| Purity (after purification) | 99.8% |
It is important to note that while these tables provide data for closely related syntheses, the optimal conditions for the preparation of this compound may vary.
Chemical Reactivity and Mechanistic Pathways Involving 4 Tert Butoxy Benzenesulfonohydrazide
Role as a Versatile Synthetic Reagent
4-(tert-Butoxy)benzenesulfonohydrazide serves as a multifaceted reagent in organic synthesis, primarily due to the reactivity of its sulfonohydrazide functional group. This group can act as a precursor to various reactive intermediates, enabling a wide range of chemical transformations. Sulfonyl hydrazides are generally regarded as stable, easy-to-handle, and moisture-compatible alternatives to other sulfonylating agents like sulfinic acids or sulfonyl halides. nih.gov They are valuable building blocks capable of acting as sources for sulfur, nitrogen, and even carbon in the construction of complex molecules. nih.govresearchgate.net
Formation of Hydrazone and Schiff Base Derivatives from Sulfonohydrazides
The reaction of a sulfonohydrazide, such as this compound, with an aldehyde or a ketone results in the formation of a sulfonylhydrazone. mdpi.com This transformation is a condensation reaction, a type of addition-elimination reaction, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon. wikipedia.org This is typically followed by the elimination of a water molecule to form the C=N double bond characteristic of the hydrazone. byjus.com
The general mechanism involves the initial nucleophilic addition of the hydrazine (B178648) to the carbonyl group, forming a hemiaminal intermediate. This is often the rate-determining step. Subsequent dehydration, which is typically acid-catalyzed, leads to the final hydrazone product. pharmaguideline.com The reaction conditions for forming sulfonylhydrazones often involve using organic solvents like methanol, dioxane, or tetrahydrofuran (B95107), sometimes with the addition of an acid catalyst such as acetic acid or hydrochloric acid to facilitate the dehydration step. mdpi.com
Hydrazones are structurally related to Schiff bases, both containing a carbon-nitrogen double bond (an imine). While the term Schiff base is broadly used for C=N compounds, it is often associated with imines derived from primary amines. Hydrazones are specifically derived from hydrazines. byjus.compharmaguideline.com The formation of both follows a similar mechanistic pathway of nucleophilic attack on a carbonyl followed by dehydration. pharmaguideline.com
Applications in Carbonyl Reduction (e.g., "Keto to Methylene" Transformations)
Sulfonohydrazides are key precursors for the reduction of carbonyl groups (ketones and aldehydes) to methylene (B1212753) groups (–CH₂–). This "keto to methylene" transformation is famously achieved via the Wolff-Kishner reduction. wikipedia.orgbyjus.com The reaction first involves the formation of a hydrazone from the carbonyl compound and hydrazine. wikipedia.org In subsequent steps, under strongly basic conditions and heat, the hydrazone is converted to the corresponding alkane with the evolution of nitrogen gas. wikipedia.orgyoutube.com
Hydrazone Formation: The ketone or aldehyde reacts with the sulfonohydrazide to form a sulfonylhydrazone.
Decomposition and Reduction: The sulfonylhydrazone, when treated with a strong base, eliminates the sulfinate group and nitrogen gas, generating a carbanionic intermediate that is then protonated by the solvent to yield the final methylene group. byjus.compharmaguideline.com
This method is particularly useful for substrates that are sensitive to the strongly acidic conditions of the alternative Clemmensen reduction. wikipedia.org
Construction of Carbon-Sulfur Bonds via Sulfonohydrazides
In recent years, sulfonyl hydrazides have been increasingly recognized as powerful sulfonyl sources for the creation of carbon-sulfur (C–S) bonds. researchgate.net The hydrazinyl group can be cleaved under various conditions (thermal, basic, oxidative, or metal-catalyzed), allowing the remaining sulfonyl moiety to react with a carbon-based substrate. researchgate.net This provides a direct route to synthesizing sulfones, which are important structural motifs in many pharmaceuticals and materials.
Several strategies have been developed to utilize sulfonyl hydrazides for C–S bond formation:
Denitrogenative C–S Coupling: Sulfonylhydrazones, readily prepared from ketones and sulfonyl hydrazides, can decompose to release nitrogen gas. In the presence of a catalyst like iron phthalocyanine (B1677752) chloride (FePcCl), the remaining fragments can couple to form methylsulfones. mdpi.com
Radical Sulfonylation: Under oxidative conditions, sulfonyl hydrazides can generate sulfonyl radicals. These radicals can then add to unsaturated systems like alkenes or alkynes, or participate in coupling reactions with aryl partners to form C(sp²)–S bonds. tandfonline.com For instance, the reaction of a sulfonyl radical with an enyne can trigger a cyclization cascade, ultimately forming a C–S bond within a new ring system. tandfonline.com
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions can couple sulfonyl hydrazides with aryl halides or other substrates. tandfonline.comrsc.org The mechanism often involves the initial formation of a sulfinate anion from the sulfonyl hydrazide under basic conditions, which then participates in the palladium catalytic cycle. tandfonline.com
| Reaction Type | Substrates | Conditions | Product | Reference |
| Denitrogenative Coupling | Ketone-derived sulfonylhydrazone | FePcCl, Dioxane, 80 °C | Disubstituted methylsulfone | mdpi.com |
| Radical Cyclization | Sulfonyl hydrazide, Enyne | Fe-assisted DTBP | Sulfonylated naphthalene | tandfonline.com |
| Palladium-Catalyzed Coupling | Sulfonyl hydrazide, Aryl iodide | Pd(0) catalyst, Base | Allyl aryl sulfone | tandfonline.com |
Formation of Carbon-Carbon and Carbon-Nitrogen Bonds from Sulfonohydrazide Precursors
Beyond C-S bond formation, sulfonyl hydrazide derivatives are instrumental in constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.gov
Carbon-Carbon Bond Formation: The most prominent applications of sulfonylhydrazones in C-C bond formation are the Shapiro and Bamford-Stevens reactions. wikipedia.orgwikipedia.org Both reactions convert ketones and aldehydes into alkenes via a tosylhydrazone intermediate, effectively forming a new C=C bond. wikipedia.orgwikipedia.orgarkat-usa.org
Shapiro Reaction: This reaction involves treating a tosylhydrazone with two equivalents of a strong organolithium base (e.g., n-butyllithium). wikipedia.org This generates a vinyllithium (B1195746) species, which can then be quenched with an electrophile (like water to form an alkene, or other electrophiles to create more complex structures). wikipedia.org The Shapiro reaction typically forms the less-substituted (kinetic) alkene product. jk-sci.com
Bamford-Stevens Reaction: This reaction uses a strong base like sodium methoxide (B1231860) or sodium hydride in either protic or aprotic solvents. wikipedia.orgquimicaorganica.org Depending on the solvent, the reaction proceeds through a carbocation (protic solvent) or a carbene (aprotic solvent) intermediate to form the alkene. organic-chemistry.org This reaction generally yields the more substituted (thermodynamic) alkene. jk-sci.com
Carbon-Nitrogen Bond Formation: Sulfonyl hydrazides can also serve as nitrogen sources for the formation of C-N bonds. researchgate.net For example, Lewis acid-catalyzed reactions between sulfonyl hydrazides and appropriate precursors can lead to the formation of both C-N and C-S bonds in a one-pot synthesis of nitrogen-containing heterocycles. tandfonline.com The formation of C-N bonds can also be achieved through cross-dehydrogenative coupling (CDC) reactions, which directly link a C-H bond with an N-H bond under oxidative conditions. researchgate.net
Cascade Reactions and Heterocycle Annulation Involving Sulfonohydrazides
The reactivity of sulfonyl hydrazides makes them excellent participants in cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. These cascades often culminate in the formation of heterocyclic rings (annulation). acs.org
For example, radical-mediated cascade reactions have been developed where a radical is initially generated and adds to an alkene. This is followed by an intramolecular cyclization onto an aromatic ring. acs.orgnih.gov Arylsulfonohydrazides are used as the source of the arylsulfonyl radical in these processes. acs.orgnih.gov This strategy has been successfully employed to synthesize highly functionalized isoquinoline-1,3(2H,4H)-dione derivatives. acs.orgnih.gov
Another example involves the tert-butyl hydroperoxide mediated reaction between N-propargyl aromatic amines and arylsulfonylhydrazides. nih.gov This metal-free process proceeds through a sulfonylation-cyclization-aromatization sequence to afford 3-arylsulfonylquinolines, forming a C-S bond and the quinoline (B57606) ring system in a single step. nih.gov
| Cascade Reaction Product | Precursors | Key Features | Reference |
| Isoquinoline-1,3(2H,4H)-diones | N-alkyl-N-methacryloylbenzamides, Arylsulfonohydrazides | Radical-mediated, ortho-cyclization | acs.orgnih.gov |
| 3-Arylsulfonylquinolines | N-propargyl aromatic amines, Arylsulfonylhydrazides | Metal-free, Sulfonylation-cyclization | nih.gov |
Detailed Mechanistic Investigations of Sulfonohydrazide Transformations
The diverse reactivity of sulfonohydrazides stems from their ability to decompose into several key reactive intermediates. The specific pathway followed depends heavily on the reaction conditions, such as the type of base, solvent, and presence of catalysts or oxidants.
Mechanism of Base-Induced Decomposition (Shapiro and Bamford-Stevens Reactions): The base-induced decomposition of tosylhydrazones is a well-studied area. acs.orgacs.org
Deprotonation: The reaction begins with the deprotonation of the hydrazone N-H proton by a strong base.
Second Deprotonation (Shapiro): In the Shapiro reaction, a second equivalent of a very strong base (alkyllithium) removes the less sterically hindered α-proton, forming a dianion. wikipedia.org
Elimination: This dianion then collapses, eliminating the tosylsulfinate anion (Ts⁻) and forming a vinyldiazene intermediate.
Loss of N₂: The vinyldiazene rapidly loses a molecule of dinitrogen (N₂) to generate a vinyllithium species. wikipedia.org This nucleophilic intermediate can then be trapped by an electrophile.
In the Bamford-Stevens reaction , the initial monoanion follows a different path depending on the solvent. quimicaorganica.org
In aprotic solvents: The anion decomposes to form a diazo compound, which then loses N₂ to generate a carbene intermediate. organic-chemistry.org The carbene undergoes rearrangement (e.g., a 1,2-hydride shift) to form the final alkene. quimicaorganica.org
In protic solvents: The diazo intermediate is protonated by the solvent to form a diazonium ion. organic-chemistry.org This ion then loses N₂ to generate a carbocation, which subsequently eliminates a proton to give the alkene. quimicaorganica.org
Mechanism of Sulfonyl Radical Formation: Under oxidative conditions (e.g., using tert-butyl hydroperoxide or via electrosynthesis), sulfonyl hydrazides can undergo one-electron oxidation. nih.govnih.gov This process generates a sulfonyl radical (RSO₂•) and involves the cleavage of the N-S bond and loss of the hydrazinyl moiety. tandfonline.comkaist.ac.kr These highly reactive sulfonyl radicals are central to many C-S bond-forming reactions, where they can add across double or triple bonds or participate in aromatic substitution reactions. nih.govtandfonline.com
Characterization of Radical Intermediates in Sulfonohydrazide Reactions
The generation of radical intermediates from sulfonohydrazides is a key aspect of their reactivity, enabling their use in a wide range of chemical transformations. rsc.org Sulfonyl hydrazides are recognized as excellent precursors for sulfonyl radicals, which are versatile reactive species in organic synthesis. rsc.orgacs.org
The formation of these radicals can be initiated through various methods, including electrochemical oxidation and photoredox catalysis. acs.orgnih.govacs.org In electrochemical syntheses, the sulfonohydrazide can be oxidized at an anode to form an N-centered radical. nih.gov This initial radical species can then undergo further transformations, such as the loss of nitrogen gas to yield a sulfonyl radical. nih.gov
The detection and characterization of these transient radical species are crucial for understanding the reaction mechanisms. Several experimental techniques are employed for this purpose:
Radical Trapping Experiments: These experiments involve the use of specific molecules, known as radical traps, that react with the generated radicals to form stable, detectable adducts. Common radical traps include 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), 2,6-di-tert-butyl-4-methylphenol (BHT), and 1,1-diphenylethylene (B42955). nih.govresearchgate.net The formation of trapped adducts provides strong evidence for the presence of specific radical intermediates. nih.govresearchgate.net For instance, the trapping of a sulfonyl radical with 1,1-diphenylethylene can confirm its role in a reaction pathway. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for the direct detection and characterization of radical species. acs.orgrsc.org It provides information about the electronic structure and environment of the unpaired electron, aiding in the identification of the specific radical intermediate. rsc.orgresearchgate.net For example, EPR has been used to detect sulfonyl radicals generated from the photolysis of certain sulfonamides. acs.org
Cyclic Voltammetry (CV): CV experiments are particularly useful in electrochemical reactions. By studying the oxidation and reduction potentials of the reactants, CV can help to elucidate the sequence of electron transfer steps and identify which species is initially oxidized or reduced, providing insights into the initiation of the radical cascade. nih.govacs.org
Mechanistic studies, often combining these techniques, have confirmed the generation of both N-centered and sulfonyl radicals from sulfonohydrazides in various reaction systems. nih.gov These radicals can then participate in a variety of subsequent reactions, such as addition to double bonds, cyclizations, and cross-coupling reactions. rsc.orgnih.gov
The following table summarizes common techniques used to characterize radical intermediates in sulfonohydrazide reactions:
| Technique | Principle | Information Obtained |
| Radical Trapping | Reaction of a short-lived radical with a "trap" molecule to form a stable, characterizable product. researchgate.netwhiterose.ac.uk | Confirms the presence of specific radical intermediates (e.g., sulfonyl, N-centered). nih.govresearchgate.net |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects species with unpaired electrons based on their interaction with a magnetic field. rsc.org | Provides direct evidence and structural information about the radical species. acs.orgrsc.org |
| Cyclic Voltammetry (CV) | Measures the current response of a system to a linearly cycled potential sweep. acs.org | Elucidates the redox behavior of reactants and helps determine the initial steps of the reaction mechanism. nih.govacs.org |
These characterization methods are essential for building a comprehensive understanding of the complex mechanistic pathways involved in the reactions of this compound and related compounds.
Transition Metal-Catalyzed Reaction Mechanisms of Benzenesulfonohydrazides
Benzenesulfonohydrazides, including this compound, are valuable substrates in transition metal-catalyzed cross-coupling reactions. These reactions provide efficient routes for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium and copper are among the most commonly used metals for these transformations. tezu.ernet.inresearchgate.netnih.gov
A general catalytic cycle for a transition metal-catalyzed cross-coupling reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netyoutube.com
Oxidative Addition: The cycle often begins with the oxidative addition of an organohalide to a low-valent transition metal complex (e.g., Pd(0)). This step increases the oxidation state of the metal and forms a new metal-carbon bond. youtube.com
Transmetalation: In this step, an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the transition metal center, replacing the halide. tezu.ernet.in
Reductive Elimination: The final step involves the formation of the desired cross-coupled product and the regeneration of the low-valent transition metal catalyst. The two organic groups on the metal center are eliminated as a single molecule. youtube.com
In the context of reactions involving benzenesulfonohydrazides, the sulfonohydrazide moiety can act as a precursor to various reactive species. For instance, in some palladium-catalyzed reactions, N'-acylsufonylhydrazides can serve as aryl sources. researchgate.net
Copper-catalyzed reactions of sulfonyl hydrazides have also been extensively studied. nih.gov These reactions often proceed through radical pathways. A plausible mechanism for a copper-catalyzed cross-coupling of a sulfonyl hydrazide involves the following steps:
The copper catalyst, often in the form of Cu(I), can be oxidized to a higher oxidation state, such as Cu(II), by an oxidant. nih.gov
This process can facilitate the generation of a sulfonyl radical from the sulfonyl hydrazide. nih.gov
The sulfonyl radical can then couple with another radical species generated in the reaction mixture to form the final product. nih.gov
The specific mechanistic details can vary depending on the reaction conditions, the nature of the catalyst, and the other reactants involved. For example, some palladium-catalyzed reactions of N-sulfonylhydrazones proceed through the formation of a metal carbene intermediate. organic-chemistry.org
The following table outlines the typical steps in a transition metal-catalyzed cross-coupling reaction:
| Step | Description | Example (Suzuki Coupling) |
| Oxidative Addition | The metal catalyst inserts into the carbon-halide bond of the electrophile. youtube.com | Ar-X + Pd(0) → Ar-Pd(II)-X |
| Transmetalation | The organic group from the organometallic nucleophile is transferred to the metal center. tezu.ernet.in | Ar-Pd(II)-X + Ar'-B(OH)₂ → Ar-Pd(II)-Ar' + X-B(OH)₂ |
| Reductive Elimination | The two organic groups on the metal couple, forming the product and regenerating the catalyst. youtube.com | Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0) |
The versatility of transition metal catalysis allows for a broad range of transformations involving benzenesulfonohydrazides, making them important building blocks in modern organic synthesis.
Influence of the tert-Butoxy (B1229062) Group on Reaction Selectivity and Kinetics
The tert-butoxy group on the benzene (B151609) ring of this compound plays a significant role in modulating its reactivity, influencing both the selectivity and kinetics of its reactions. This influence stems from a combination of steric and electronic effects.
Steric Effects:
The tert-butyl group is sterically demanding. This bulkiness can influence the regioselectivity and stereoselectivity of reactions by hindering the approach of reactants to certain positions on the molecule. acs.org For example, in reactions where the aromatic ring participates directly, the large size of the tert-butoxy group can direct incoming reagents to less sterically hindered positions. In some catalytic systems, the steric hindrance of substituents has been shown to impact the yield and enantioselectivity of the reaction. acs.org
Electronic Effects:
The oxygen atom of the tert-butoxy group possesses lone pairs of electrons, which can be donated to the aromatic ring through resonance. This makes the tert-butoxy group an electron-donating group (EDG). The donation of electron density activates the aromatic ring, particularly at the ortho and para positions, towards electrophilic attack. However, since the para position is already occupied by the sulfonohydrazide group, this activation primarily affects the ortho positions.
The electronic nature of substituents on the aryl ring of benzenesulfonohydrazides has been shown to impact reaction yields. In some electrochemical reactions, substrates with electron-donating groups on the aryl ring have been observed to perform well. nih.gov Conversely, in other transformations, electron-withdrawing groups on the phenyl rings of reactants have shown a negative impact on yields. acs.org
Kinetic Studies:
The following table summarizes the potential influences of the tert-butoxy group:
| Effect | Description | Consequence |
| Steric Hindrance | The large size of the tert-butyl group physically blocks access to nearby positions. acs.org | Can direct incoming reagents to less hindered sites, affecting regioselectivity and potentially lowering reaction rates. |
| Resonance (Electron-Donating) | The oxygen lone pairs delocalize into the aromatic ring, increasing electron density. | Activates the ring towards electrophilic substitution (at ortho positions) and can stabilize cationic intermediates. |
| Inductive Effect (Electron-Withdrawing) | The electronegative oxygen pulls electron density from the ring through the sigma bond. | Deactivates the ring slightly, but is generally overshadowed by the resonance effect. |
Investigation of Cleavage and Formation of Specific Chemical Bonds (e.g., C-N, S-S, O-O)
Reactions involving this compound and related compounds are characterized by the cleavage and formation of several key chemical bonds. Understanding these bond-breaking and bond-making events is fundamental to elucidating the reaction mechanisms.
C-N Bond Cleavage:
The cleavage of the carbon-nitrogen (C-N) bond is a significant transformation in certain reactions of arylhydrazines. For example, palladium-catalyzed Suzuki cross-coupling reactions of N'-mesyl arylhydrazines with aryl boronic acids proceed through the cleavage of the C-N bond to afford biaryl compounds. researchgate.net Similarly, a palladium-catalyzed Heck coupling of arylhydrazines with olefins involves the activation and cleavage of the C-NHNH₂ bond. researchgate.net These reactions highlight the utility of the hydrazine moiety as a leaving group in transition metal-catalyzed processes, enabling the functionalization of the aromatic ring.
S-S Bond Formation:
Disulfide (S-S) bonds are important structural motifs in many molecules. nih.gov While direct S-S bond formation from this compound is not explicitly detailed in the search results, related sulfur-containing compounds can undergo such reactions. For example, the oxidation of thiols is a common method for forming disulfide bonds. nih.govresearchgate.net This can be achieved using various oxidizing agents under different conditions. nih.govgoogle.com In the context of radical chemistry, the coupling of two sulfonyl radicals (R-SO₂•) does not directly form an S-S bond, but rather leads to other products. However, the chemistry of sulfur radicals is rich, and under specific conditions, S-S bond formation can be a key step in the synthesis of sulfur-containing compounds.
O-O Bond Formation:
The formation of an oxygen-oxygen (O-O) bond, creating a peroxide or related species, is a critical step in many oxidation reactions. In some mechanistic pathways involving sulfonyl hydrazides, a peroxyl radical intermediate can be formed through the reaction of a carbon-centered radical with molecular oxygen. nih.gov This peroxyl radical can then undergo further transformations to yield the final product. The formation of O-O bonds is also a key area of study in processes like water oxidation, where mechanisms can involve either nucleophilic attack or radical coupling. nih.govrsc.org While not a direct reaction of the sulfonohydrazide itself, the intermediates generated from it can participate in pathways where O-O bond formation occurs.
The following table provides examples of reactions involving the cleavage and formation of these specific bonds:
| Bond Transformation | Reaction Type | Description |
| C-N Bond Cleavage | Palladium-catalyzed cross-coupling of arylhydrazines researchgate.net | The C-NHNH₂ bond is cleaved, allowing the aryl group to participate in the formation of a new C-C bond. |
| S-S Bond Formation | Oxidation of thiols nih.govresearchgate.net | Two thiol molecules are oxidized to form a disulfide bond. |
| O-O Bond Formation | Radical reaction with oxygen nih.gov | A carbon-centered radical intermediate reacts with O₂ to form a peroxyl radical, which is a key step in some oxidation reactions. |
The ability of this compound and its derivatives to undergo specific bond cleavage and formation events underpins their utility as versatile reagents in organic synthesis.
Computational and Theoretical Studies on 4 Tert Butoxy Benzenesulfonohydrazide Systems
Application of Density Functional Theory (DFT) in Mechanistic Elucidation
Density Functional Theory (DFT) has emerged as a important tool in computational chemistry for investigating the electronic structure and reactivity of molecules. researchgate.net This method, rooted in quantum mechanics, is used to model and predict the behavior of chemical systems, providing a balance between accuracy and computational cost. For systems like 4-(tert-butoxy)benzenesulfonohydrazide, DFT is particularly useful for elucidating reaction mechanisms, including the identification of reaction pathways, energy barriers, transition states, and key intermediates.
Table 1: Representative Energy Profile Data for a Hypothetical Reaction of this compound
| Species | Relative Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate 1 | -5.4 |
| Transition State 2 | +10.8 |
| Products | -23.6 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar chemical reactions. It is not based on a specific experimental study of this compound.
A key strength of DFT is its ability to characterize the geometry and electronic structure of transient species like transition states and intermediates. researchgate.net A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The analysis of its structure can provide insights into the bonding changes occurring during the reaction.
Intermediates are transient species that exist in a local energy minimum along the reaction pathway. Identifying and characterizing intermediates is crucial for a complete understanding of the reaction mechanism. For this compound, potential intermediates in its reactions could include anions formed upon deprotonation or radical species under certain conditions. DFT calculations can predict the stability and electronic properties of these intermediates, helping to rationalize the observed reaction outcomes. researchgate.net
Electronic Structure and Reactivity Descriptors from Computational Analyses
Beyond mechanistic studies, computational analyses provide a wealth of information about the intrinsic electronic properties of a molecule, which in turn govern its reactivity. For this compound, several computational tools can be used to understand its electronic landscape.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ualibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive.
For this compound, FMO analysis can predict which sites are most susceptible to nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO across the molecule can pinpoint the atoms that are most involved in these frontier orbitals.
Table 2: Representative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.6 |
Note: The data in this table is illustrative and represents typical values that would be obtained from FMO analysis. It is not based on a specific experimental or computational study of this compound.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wolfram.com It is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netwolfram.com Green and yellow represent areas of intermediate potential.
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the hydrazide moiety, indicating these as likely sites for interaction with electrophiles or for hydrogen bonding. The aromatic ring and the tert-butyl group would exhibit different electrostatic potential features, influencing how the molecule interacts with other chemical species.
Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding within a molecule in terms of localized orbitals. uni-muenchen.denih.gov It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. NBO analysis can quantify the delocalization of electron density through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
This analysis is particularly useful for understanding hyperconjugative and resonance effects. For this compound, NBO analysis could quantify the interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, providing a deeper understanding of the molecule's electronic structure and stability. The calculated stabilization energies from these interactions can be correlated with the molecule's reactivity and conformational preferences.
Computational Analysis of Hardness, Softness, Electronegativity, and Electrophilicity Indices
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netdntb.gov.ua Through DFT calculations, various global reactivity descriptors can be determined, which provide insight into a molecule's stability and reaction tendencies. scielo.org.mx These descriptors, including hardness, softness, electronegativity, and electrophilicity, are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Electronegativity (χ) : This parameter measures the power of an atom or group of atoms to attract electrons towards itself. nih.gov
Chemical Hardness (η) : Hardness indicates resistance to change in electron distribution or charge transfer. A molecule with a large HOMO-LUMO energy gap is considered "hard" and is generally less reactive. nih.gov
Chemical Softness (S) : The reciprocal of hardness, softness indicates a molecule's polarizability and readiness to react. A "soft" molecule has a small HOMO-LUMO energy gap and is typically more reactive.
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.
For this compound, the electron-donating nature of the para-substituted tert-butoxy (B1229062) group would be expected to influence the electron density of the benzene (B151609) ring. The sulfonohydrazide moiety, with its electronegative oxygen and nitrogen atoms, acts as an electron-withdrawing group. DFT studies on similar structures, such as benzenesulfonamide (B165840) derivatives, help to understand these electronic properties. researchgate.net While specific values for the target compound are not available, the table below defines these key reactivity indices that would be calculated in a typical DFT study.
Table 1: Global Reactivity Descriptors in Computational Analysis
| Descriptor | Symbol | Formula (in terms of Ionization Potential, I, and Electron Affinity, A) | Significance |
| Electronegativity | χ | (I + A) / 2 | Measures the ability to attract electrons. nih.gov |
| Chemical Hardness | η | (I - A) / 2 | Indicates resistance to deformation of the electron cloud; related to stability. nih.gov |
| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity and polarizability. |
| Electrophilicity Index | ω | χ² / (2η) | Measures the capacity to accept electrons. |
Note: The formulas are simplified representations. I ≈ -E(HOMO) and A ≈ -E(LUMO).
Conformational Analysis and Molecular Dynamics Simulations of Hydrazide Derivatives
Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility of a molecule and its behavior over time. upenn.edunih.gov For a molecule like this compound, several rotatable bonds define its three-dimensional shape and flexibility: the bond between the benzene ring and the sulfur atom, the sulfur-nitrogen bond, the nitrogen-nitrogen bond, and the bonds within the tert-butoxy group.
Conformational analysis would aim to identify the most stable, low-energy arrangements of the molecule. This involves mapping the potential energy surface as a function of torsion angles around the key rotatable bonds. The bulky tert-butyl group is expected to have a significant impact on the preferred conformation due to steric hindrance, likely influencing the orientation of the sulfonohydrazide group relative to the phenyl ring. upenn.edu
Molecular dynamics simulations provide a deeper understanding of the molecule's dynamic behavior. nih.govpeerj.com An MD simulation calculates the trajectory of atoms over a period, offering insights into:
Conformational Stability : How the molecule's shape fluctuates around its equilibrium state. researchgate.netrsc.org
Intramolecular Interactions : The presence and stability of internal hydrogen bonds, for example, between the hydrazide protons and the sulfonyl oxygens.
Solvent Effects : How the molecule interacts with its surrounding environment.
In studies of related sulfonamide derivatives, MD simulations have been crucial for understanding how these molecules bind to biological targets, revealing stable interactions and conformational changes upon binding. nih.govnih.govpeerj.com For this compound, MD simulations could predict its flexibility in solution and identify the dominant conformations, which is critical for understanding its potential interactions with other molecules.
Table 2: Parameters Investigated in a Typical Molecular Dynamics Simulation
| Parameter | Abbreviation | Description |
| Root Mean Square Deviation | RMSD | Measures the average deviation of atomic positions from a reference structure, indicating structural stability over time. nih.gov |
| Root Mean Square Fluctuation | RMSF | Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. nih.gov |
| Radius of Gyration | RoG | Represents the compactness of the molecule's structure during the simulation. nih.gov |
| Hydrogen Bond Analysis | H-bond | Tracks the formation and breaking of intramolecular and intermolecular hydrogen bonds. nih.gov |
Advanced Spectroscopic and Structural Characterization of 4 Tert Butoxy Benzenesulfonohydrazide and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of 4-(tert-Butoxy)benzenesulfonohydrazide in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of this compound provides distinct signals that are characteristic of its specific proton environments. The aromatic region is defined by a classic AA'BB' spin system, typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the sulfonyl group are expected to resonate downfield from those ortho to the electron-donating tert-butoxy (B1229062) group due to the deshielding effect of the SO₂ moiety.
A prominent singlet in the aliphatic region corresponds to the nine equivalent protons of the tert-butyl group. nih.gov The protons of the hydrazide group (-SO₂NHNH₂) are exchangeable and may appear as broad singlets; their chemical shifts can be sensitive to solvent, concentration, and temperature. In DMSO-d₆, these N-H protons are typically well-resolved. For instance, in related N'-benzylidene benzenesulfonohydrazide (B1205821) derivatives, the N-H proton of the hydrazide appears as a distinct singlet. jcsp.org.pknih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (ortho to -SO₂) | ~ 7.70 | Doublet | ~ 9.0 |
| Ar-H (ortho to -OᵗBu) | ~ 7.10 | Doublet | ~ 9.0 |
| -C(CH₃)₃ | ~ 1.30 | Singlet | - |
| -SO₂NH NH₂ | Variable (Broad Singlet) | - | - |
| -SO₂NHNH₂ | Variable (Broad Singlet) | - | - |
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule. The tert-butoxy group gives rise to two signals: a quaternary carbon (C(CH₃)₃) and the methyl carbons (-C(CH₃)₃). The four aromatic carbons are chemically distinct due to the substitution pattern. The carbon atom attached to the oxygen (C-O) is significantly shielded compared to the carbon attached to the sulfonyl group (C-S). Data from tert-butoxybenzene shows the quaternary carbon of the tert-butyl group at approximately 78 ppm and the methyl carbons around 28-29 ppm. nih.gov The chemical shifts of the aromatic carbons can be accurately predicted based on substituent effects.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C -OᵗBu | ~ 158 |
| C -SO₂ | ~ 138 |
| C H (ortho to -SO₂) | ~ 128 |
| C H (ortho to -OᵗBu) | ~ 120 |
| -C (CH₃)₃ | ~ 79 |
| -C(C H₃)₃ | ~ 28 |
For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is an invaluable tool. It provides information on the chemical environment of each fluorine atom, and fluorine-proton coupling can help confirm structural assignments.
Furthermore, two-dimensional (2D) NMR techniques are essential for the complete structural confirmation of the parent molecule and its derivatives.
COSY (Correlation Spectroscopy) would confirm the coupling between adjacent aromatic protons in the AA'BB' system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, for example, linking the aromatic proton signals to their corresponding aromatic carbon signals.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Conformational Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds.
The most prominent bands are the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, which are typically strong and found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the hydrazide moiety give rise to bands in the 3400-3200 cm⁻¹ region. The C-O stretching of the tert-butyl ether linkage is expected to produce a strong band around 1250 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching is observed just above 3000 cm⁻¹. The presence of the tert-butyl group is also indicated by C-H bending vibrations around 1390 cm⁻¹ and 1365 cm⁻¹. These assignments are consistent with data from related sulfonohydrazide and tert-butoxy compounds. jcsp.org.pkresearchgate.net
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Hydrazide) | Stretching | 3400 - 3200 | Medium |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium-Weak |
| C-H (Aliphatic) | Stretching | 2980 - 2850 | Medium-Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |
| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 | Strong |
| C-O (Ether) | Stretching | ~ 1250 | Strong |
| S=O (Sulfonyl) | Symmetric Stretching | 1160 - 1120 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which allows for the unambiguous determination of its elemental formula (C₁₀H₁₆N₂O₃S). ESI (Electrospray Ionization) is a common technique for analyzing such compounds, typically yielding the protonated molecule [M+H]⁺.
Collision-induced dissociation (CID) of the parent ion in tandem mass spectrometry (MS/MS) experiments reveals characteristic fragmentation patterns that confirm the molecular structure. The fragmentation of benzenesulfonamides is well-documented and often involves the elimination of sulfur dioxide (SO₂). nih.gov For this compound, key fragmentation pathways would include:
Loss of isobutylene (B52900): A characteristic fragmentation of the tert-butoxy group, leading to a 4-hydroxybenzenesulfonohydrazide radical cation.
Cleavage of the S-N bond: Generating fragments corresponding to the 4-(tert-butoxy)benzenesulfonyl cation and the hydrazinyl radical, or vice versa.
Elimination of SO₂: A common pathway for aromatic sulfonamides, which can occur after initial fragmentation steps. nih.govacs.org
Loss of the entire hydrazide group: Leading to the 4-(tert-butoxy)phenyl cation.
Table 4: Predicted HRMS Data and Major Fragments for this compound
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₀H₁₇N₂O₃S⁺ | 245.0954 | Protonated Parent Molecule |
| [M-C₄H₈+H]⁺ | C₆H₉N₂O₃S⁺ | 189.0328 | Loss of isobutylene |
| [M-N₂H₃]⁺ | C₁₀H₁₃O₃S⁺ | 213.0529 | Loss of hydrazide radical |
| [M-SO₂-N₂H₃]⁺ | C₁₀H₁₃O⁺ | 149.0961 | Subsequent loss of SO₂ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. nih.govnih.gov While a specific crystal structure for this compound itself is not prominently available in the surveyed literature, analysis of closely related derivatives provides significant insight into the expected solid-state conformation and packing.
Table 5: Typical Crystallographic Parameters for Related Sulfonohydrazide Derivatives
| Parameter | Typical Value / System | Significance |
| Crystal System | Monoclinic, Triclinic | Describes the symmetry of the unit cell |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the crystal |
| Hydrogen Bonding | N-H···O=S, N-H···N | Governs molecular packing and supramolecular assembly |
| S-O Bond Lengths | ~ 1.43 Å | Characteristic of a sulfonyl group |
| S-N Bond Length | ~ 1.68 Å | Linkage of the sulfonyl and hydrazide moieties |
Electronic Spectroscopy (UV-Vis) and Electron Paramagnetic Resonance (EPR)
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the primary electronic transitions observed are typically π → π* and n → π* transitions.
The benzenesulfonohydrazide scaffold contains several chromophores: the substituted benzene ring, the sulfonyl group (-SO₂-), and the hydrazide group (-NHNH₂). The benzene ring is the principal chromophore, and its substitution pattern influences the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.
Generally, substituted benzenes exhibit two main absorption bands in the UV region. The more intense band, often referred to as the primary band, arises from a π → π* transition of the aromatic system. A secondary, less intense band, known as the benzenoid band, is also due to a π → π* transition and often displays fine vibrational structure. The presence of the tert-butoxy and sulfonohydrazide substituents on the benzene ring is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. This is due to the extension of the conjugated system and the electronic effects of the substituents.
For aryl sulfonamides, the electronic spectra are dominated by the transitions of the substituted aromatic ring. A study on the arylation of sulfonamides with boronic acids noted that a mixture of a sulfonamide and a boronic acid in 1,4-dioxane showed a maximum absorption at approximately 250 nm nih.gov. The addition of a base caused a further red-shift and an increase in absorption nih.gov. This suggests that the electronic environment significantly influences the absorption characteristics.
The hydrazone derivatives of sulfonamides also exhibit characteristic UV-Vis spectra. The introduction of further conjugation, for instance, by forming a hydrazone with an aromatic aldehyde, would be expected to lead to a significant bathochromic shift, potentially into the visible region. The ultraviolet spectra of hydrazones typically show a high-intensity, long-wavelength band, with its position determined by the extent of aryl substitution on the chromophore rsc.org.
Expected UV-Vis Spectral Data for Aryl Sulfonohydrazide Derivatives
While specific data for the title compound is unavailable, the following table provides a generalized expectation for the UV-Vis absorption of related structures based on the principles of electronic spectroscopy.
| Compound Type | Expected λmax (nm) | Transition Type | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Substituted Benzene | 200 - 280 | π → π | High |
| Aryl Sulfonamide | 230 - 270 | π → π | Moderate to High |
| Aryl Sulfonyl Hydrazone | 280 - 400 | π → π* | High |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a highly sensitive method for studying free radicals and transition metal complexes. This compound in its ground state is a diamagnetic molecule and would not produce an EPR signal. However, radical species can be generated from this compound through various chemical or physical processes, such as oxidation or irradiation.
The hydrazide and sulfonamide moieties can be potential sites for radical formation. For instance, oxidation of the hydrazide group can lead to the formation of a hydrazyl radical. The stability of such radicals is often influenced by the delocalization of the unpaired electron over the aromatic system.
EPR spectroscopy provides key parameters for characterizing radical species, including the g-factor and hyperfine coupling constants. The g-factor is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), providing information about the structure and distribution of the unpaired electron density within the radical.
Studies on related sulfur-containing radicals and hydrazyl radicals provide insight into the potential EPR characteristics of radicals derived from this compound. For example, sulfur-centered radicals have been studied using EPR spectroscopy to understand their reactivity ucl.ac.uk. Similarly, the EPR spectra of various hydrazyl free radicals have been well-characterized, with stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) being used as standards in EPR spectroscopy mdpi.comresearchgate.netconsensus.app. The hyperfine coupling constants for hydrazyl radicals can provide detailed information about the spin distribution on the nitrogen atoms mdpi.com.
Should a radical be formed on the sulfonamide or hydrazide portion of this compound, EPR spectroscopy would be a critical tool for its detection and structural elucidation. The resulting spectrum would be influenced by the magnetic nuclei in its vicinity, leading to a characteristic splitting pattern.
Hypothetical EPR Parameters for Radicals Derived from this compound
This table presents hypothetical EPR data for potential radical species derived from the title compound, based on data from analogous systems in the literature.
| Radical Species | Plausible g-factor | Expected Hyperfine Coupling |
| Arylsulfonamidyl Radical | ~2.004 - 2.006 | Coupling to ¹⁴N and aromatic protons |
| Arylhydrazyl Radical | ~2.003 - 2.005 | Coupling to two ¹⁴N nuclei and NH protons |
| Phenoxy-type Radical (from tert-butoxy cleavage) | ~2.004 | Coupling to aromatic protons |
Advanced Applications of 4 Tert Butoxy Benzenesulfonohydrazide in Contemporary Organic Chemistry
Strategic Use as a Protecting Group for Hydroxyl Functionalities
In organic synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. While various sulfonyl groups are employed for this purpose, the direct use of 4-(tert-Butoxy)benzenesulfonohydrazide as a protecting group for hydroxyls is not its primary application. The presence of the reactive hydrazide group (-NHNH2) makes it more suitable as a synthetic building block rather than a stable protecting agent. nih.gov
However, related sulfonyl derivatives are well-established in this role. For instance, the benzylsulfonyl (Bns) group is a valuable protecting group for phenols, noted for its stability under harsh reaction conditions and its quantitative removal via catalytic hydrogenolysis. researchgate.net The tert-butyl group, a key feature of the target compound, is also used as a reversible blocking group in electrophilic aromatic substitution to direct reactions toward a specific position, after which it can be removed. masterorganicchemistry.com More complex, specially designed protecting groups like the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which combines features of both silyl (B83357) and benzyl (B1604629) ethers, have been developed for specialized applications in oligosaccharide synthesis. nih.gov These examples highlight the utility of the sulfonyl and tert-butyl moieties in protection strategies, even though this compound itself is typically reserved for other synthetic transformations due to its hydrazide functionality.
Precursor for Complex Organic Scaffolds and Heterocycles
The true strength of this compound lies in its role as a stable, crystalline, and easy-to-handle precursor for a variety of complex organic structures. nih.govnih.gov The sulfonyl hydrazide group is a versatile functional handle that can participate in numerous bond-forming reactions. nih.govacs.org
Sulfonamides and sulfones are crucial pharmacophores found in numerous therapeutic agents. nih.govnih.gov While the classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, sulfonyl hydrazides provide an alternative and powerful pathway. ekb.eg They are considered valuable building blocks for constructing C–S bonds under various reaction conditions. nih.govacs.org
Research has shown that related reagents underscore the utility of the tert-butoxy (B1229062) sulfonyl structure. For example, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), a novel sulfinylamine reagent, reacts with a wide range of organometallic reagents, such as Grignard and organolithium compounds, to produce primary sulfonamides in good to excellent yields. nih.govorganic-chemistry.org This one-step process is highly efficient and scalable. organic-chemistry.orgtcichemicals.com
For sulfone synthesis, sulfonyl hydrazides serve as a key sulfonyl source. mdpi.com A common strategy involves the reaction of a sulfonyl hydrazide with a ketone to form a sulfonyl hydrazone intermediate, which subsequently undergoes denitrogenative decomposition to yield the target sulfone. mdpi.com This approach is part of a broader field of sulfone synthesis methods that also includes the oxidation of sulfides and the alkylation or arylation of sulfinates. nih.govscispace.comorganic-chemistry.org
| Product Type | Precursors | Reagents & Conditions | Yield | Reference(s) |
| Primary Sulfonamide | p-Tolylmagnesium bromide + tBuONSO | Anhydrous THF, -78 °C to RT, overnight | 80% | tcichemicals.com |
| Diaryl Sulfone | Arylhydrazines + Aryl thiols | TBHP, KI, Cs₂CO₃, Water, RT | Good | mdpi.com |
| Methylsulfone | Ketones + Sulfonyl hydrazides | FePcCl, Dioxane, 80 °C | Good to Excellent | mdpi.com |
| Disubstituted Sulfone | Organometallic reagent + DABSO, then Electrophile | THF, -40 °C, then DMF, 120 °C (microwave) | Moderate to Excellent | nih.gov |
Nitrogen-containing heterocycles, particularly triazoles, are of significant interest due to their prevalence in pharmacologically active compounds. frontiersin.org Sulfonyl hydrazides have emerged as important precursors for the 1,2,3-triazole core. frontiersin.orgorganic-chemistry.org
One effective, metal-free method involves the reaction of p-toluenesulfonyl hydrazines with methyl ketones and 1-aminopyridinium iodide in a formal [2+2+1] cyclization to generate 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org A particularly efficient, one-pot process for synthesizing unsubstituted 1,2,3-triazole uses a sulfonyl hydrazide (e.g., p-chlorobenzene sulfonyl hydrazide) and glyoxal. google.com The in-situ-formed hydrazone intermediate is treated with ammonia (B1221849) to induce cyclization, affording high-purity 1,2,3-triazole via distillation. google.com This method demonstrates the direct utility of the sulfonyl hydrazide moiety as a nitrogen source for the triazole ring. frontiersin.orggoogle.com Other advanced methods include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) using sulfonyl azides to produce 1-sulfonyl-1,2,3-triazoles, which are themselves valuable intermediates. nih.gov
Role in Crosslinking and Polymerization Chemistry
In polymer science, crosslinking transforms linear polymer chains into a three-dimensional network, significantly enhancing mechanical strength and thermal stability. specialchem.com Sulfonyl hydrazides, including benzenesulfonohydrazide (B1205821) derivatives, are widely recognized in the polymer industry, primarily for their role as blowing agents. researchgate.net A blowing agent is a chemical that decomposes to generate gas (typically nitrogen), creating a cellular or foamed structure in the polymer matrix. researchgate.net
While foaming is their main function, the decomposition of sulfonyl hydrazides can also contribute to the crosslinking of the polymer. researchgate.net The process generates radical species that can initiate or participate in the formation of covalent bonds between polymer chains. organic-chemistry.org This dual functionality makes them useful in the production of crosslinked polymer foams, such as those made from elastomers like EPDM or NBR. researchgate.net However, for achieving a specific and controlled crosslink density, they are often used in conjunction with dedicated crosslinking agents, as their primary role remains gas generation for foaming. researchgate.netresearchgate.net
Utility in Analytical Method Development and as Chemical Standards
While there is limited literature describing this compound specifically as a primary analytical standard, compounds within the broader class of sulfonyl hydrazides and sulfonamides are used in analytical science. chemscene.com Chemical suppliers categorize sulfonyl hydrazides as building blocks available for various applications, including analytical science, suggesting their use as starting materials for synthesizing reagents or as reference compounds. chemscene.com
The characterization of related molecules, such as 4-tert-butylbenzenesulfonamide, is well-documented, with public databases providing identifiers like CAS numbers and spectral data from techniques like GC-MS and LC-MS. nih.gov This availability of pure, characterized substances is a prerequisite for their use as standards for method validation, calibration, or as internal standards in quantitative analysis.
Emerging Applications in Materials Science (e.g., as Ligands for Metal Coordination Complexes)
The field of materials science increasingly relies on the design of novel organic ligands to create metal-organic frameworks (MOFs) and coordination complexes with unique magnetic, electronic, or catalytic properties. Hydrazides and their derivatives, hydrazones, are well-known for their ability to act as versatile ligands in coordination chemistry. researchgate.net They typically coordinate to metal centers through their nitrogen and oxygen atoms, forming stable metallocycles. at.ua
Although the coordination chemistry of sulfonyl hydrazides is a less explored area, their potential has been demonstrated. znaturforsch.com A key example is the synthesis and structural characterization of a zinc complex, [ZnCl₂(MSH)₂], where methanesulfonylhydrazine (MSH) acts as a ligand, coordinating to the zinc center. znaturforsch.com This confirmed that the sulfonyl hydrazide moiety is a viable ligand for forming transition metal complexes. znaturforsch.com The bulky p-tert-butylcalix frontiersin.orgarene, which shares the tert-butylphenyl feature, is another example of a versatile ligand platform used to build large, polymetallic clusters with interesting magnetic properties. hw.ac.ukrsc.org Furthermore, ligands incorporating triazole and tert-butyl groups have been used to create dimeric complexes with paramagnetic transition metals. nih.gov These findings suggest that this compound is a promising candidate for designing new ligands for advanced materials.
| Property | Description | Reference(s) |
| Compound | [ZnCl₂(MSH)₂] | znaturforsch.com |
| Metal Center | Zinc (II) | znaturforsch.com |
| Ligand | Methanesulfonylhydrazine (MSH) | znaturforsch.com |
| Coordination Geometry | Pseudo-tetrahedral | znaturforsch.com |
| Significance | First structurally characterized transition metal complex with methanesulfonylhydrazine as a ligand, confirming the coordination potential of the sulfonyl hydrazide moiety. | znaturforsch.com |
Future Research Trajectories for 4 Tert Butoxy Benzenesulfonohydrazide
Innovations in Green and Sustainable Synthetic Methodologies
The future synthesis of 4-(tert-Butoxy)benzenesulfonohydrazide will likely prioritize the principles of green chemistry, moving away from traditional methods that often involve hazardous reagents and generate significant waste. Current industrial preparations of related compounds, such as 4-aminodiphenylamine, sometimes rely on multi-step electrophilic aromatic substitutions that produce substantial inorganic and organic waste. scranton.edu Future research will aim to circumvent these issues.
A key starting material for this compound is 4-tert-butylbenzenesulfonyl chloride. nih.govchemicalbook.com The synthesis of this precursor can be improved by developing methods that avoid harsh chlorinating agents like thionyl chloride. google.com One potential green approach would be to adapt palladium-catalyzed chlorosulfonylation of the corresponding arylboronic acids, which operates under milder conditions. acs.org Another avenue involves the development of one-pot syntheses. For instance, a future methodology could involve the direct coupling of tert-butylbenzene (B1681246) with a sulfur dioxide surrogate and hydrazine (B178648) under catalytic conditions, minimizing intermediate isolation steps and solvent usage.
Furthermore, the use of environmentally benign solvents and energy sources represents a significant area for innovation. Research into sunlight-powered photocatalytic methods, which have been successfully used for the synthesis of other aryl hydrazides, could provide a highly sustainable route. researchgate.net The exploration of aqueous reaction media, as demonstrated in the catalyst-free synthesis of other nitrogen-containing heterocycles, could also dramatically improve the environmental profile of this compound synthesis. nih.gov
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches
| Parameter | Traditional Synthesis (Inferred) | Future Green Synthesis |
| Starting Materials | Benzene (B151609), chlorosulfonic acid, hydrazine hydrate (B1144303) | tert-Butylbenzene, arylboronic acids, SO2 surrogates |
| Reagents | Thionyl chloride, strong acids | Palladium catalysts, photocatalysts, enzymes |
| Solvents | Chlorinated organic solvents | Water, ethanol, supercritical CO2, or solvent-free |
| Energy Source | Conventional heating | Microwave irradiation, sunlight, ultrasound |
| Waste Profile | High volume of acid and organic waste | Reduced waste, recyclable catalysts |
Exploration of Novel Reactivity and Catalytic Pathways
The sulfonohydrazide moiety is a versatile functional group, and future research will undoubtedly focus on unlocking the novel reactivity of this compound. The presence of the electron-donating tert-butoxy (B1229062) group can be expected to modulate the reactivity of the aromatic ring and the sulfonohydrazide group compared to unsubstituted or electron-withdrawn analogs.
One promising direction is its use as a precursor for generating sulfonyl radicals or sulfonyl-metal species under mild conditions. These reactive intermediates could then participate in a variety of carbon-sulfur and nitrogen-sulfur bond-forming reactions. For example, photosensitized nickel catalysis has been employed for the C-N bond formation between sulfonamides and aryl electrophiles, and similar strategies could be adapted for this compound. researchgate.net
The hydrazide component also offers a rich playground for synthetic transformations. Hydrazide-hydrazones, formed by the condensation of hydrazides with aldehydes, are known to be valuable synthons in organic chemistry. researchgate.net Investigating the condensation of this compound with a library of aldehydes could lead to novel heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles, with potentially interesting biological activities. mdpi.com The bulky tert-butoxy group could play a crucial role in directing the stereoselectivity of such cyclization reactions.
Furthermore, the compound itself or its derivatives could be explored as organocatalysts. The acidic N-H protons and the Lewis basic sites (oxygen and nitrogen atoms) could enable it to catalyze reactions like the Prins-Ritter reaction for the synthesis of complex heterocyclic frameworks. researchgate.net
Advanced Computational Modeling for Predictive Chemical Synthesis
Computational chemistry is set to play a pivotal role in guiding the future exploration of this compound. Density Functional Theory (DFT) calculations can be employed to predict the compound's geometric and electronic properties, such as bond lengths, bond angles, and molecular orbital energies. This information is invaluable for understanding its stability and predicting its reactivity in various chemical transformations.
Molecular dynamics (MD) simulations and docking studies will be instrumental in exploring its potential as a biologically active agent. Many benzenesulfonamide (B165840) derivatives are known inhibitors of carbonic anhydrases (CAs), enzymes implicated in conditions like glaucoma and cancer. nih.govnih.govnih.gov Computational docking could predict the binding affinity and mode of interaction of this compound with the active sites of different CA isoforms. researchgate.net Such studies can help to prioritize synthetic efforts towards derivatives with enhanced potency and selectivity. For example, modeling could reveal how the bulky tert-butoxy group interacts with hydrophobic pockets in an enzyme's active site, a key factor in determining inhibitor specificity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies will also be a key research trajectory. By synthesizing a small, focused library of derivatives and evaluating their biological activity, QSAR models can be built to correlate specific structural features with function. nih.gov This predictive modeling can accelerate the discovery of new lead compounds for drug development, minimizing the need for extensive, resource-intensive screening.
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Research Application | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction pathways, reactivity indices |
| Molecular Docking | Virtual screening, binding mode analysis | Binding affinity (Ki), interaction with key residues of target proteins |
| Molecular Dynamics (MD) | Stability of ligand-protein complexes | Conformational changes, stability of binding, role of solvent |
| QSAR | Optimization of lead compounds | Predictive models for biological activity based on molecular descriptors |
Development of Structure-Property Relationships for New Chemical Functions
A systematic investigation into the structure-property relationships (SPRs) of this compound and its derivatives will be crucial for unlocking their full potential. The tert-butoxy group is a key modulator of the compound's physicochemical properties. Its bulky nature and lipophilicity can significantly influence solubility, crystallinity, and membrane permeability, which are critical parameters for both material science and medicinal chemistry applications.
Future research should involve the synthesis of a series of analogs where the tert-butoxy group is replaced by other alkoxy groups (e.g., methoxy, isopropoxy) or functional groups with varying electronic and steric properties. By systematically altering the structure and measuring the resulting changes in physical and biological properties, a clear SPR can be established. For instance, in studies of hydrazide-hydrazone inhibitors of the enzyme laccase, the size of substituents on the phenyl ring was found to be critical for determining the mode of inhibition. nih.gov Similar studies on this compound derivatives could reveal how the tert-butoxy group influences interactions with biological targets.
This line of inquiry extends to material science applications as well. The thermal stability and decomposition profile of the compound, influenced by the robust tert-butyl group, could be of interest for the development of new polymers or functional materials. The ability of the sulfonohydrazide group to coordinate with metal ions also opens the door to creating novel metal-organic frameworks (MOFs) or coordination polymers, with properties fine-tuned by the sterically demanding tert-butoxy substituent.
Ultimately, a deep understanding of the relationship between the molecular architecture of this compound and its emergent properties will guide the rational design of new molecules with tailored functions, from highly selective enzyme inhibitors to advanced materials. nih.gov
Q & A
Q. How to design SAR studies for sulfonohydrazide-based enzyme inhibitors?
- Answer :
- Scaffold Modification : Replace tert-butoxy with methoxy or nitro groups to probe electronic effects.
- Bioisosteres : Substitute sulfonohydrazide with carbazate to assess hydrogen bonding.
- Data Correlation : Plot logP vs. IC50 to identify hydrophobicity-activity relationships .
Data Contradiction Analysis
Q. Why do different studies report varying yields for hydrazone derivatives?
- Answer : Key factors include:
- Catalyst Purity : Commercial HCl (32%) vs. diluted solutions.
- Crystallization Speed : Slow cooling favors larger, purer crystals.
- Reference : reports 73% yield with HCl, while uncatalyzed reactions in other studies yield ≤60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
